2-(1-Methanesulfonylcyclopropyl)propan-2-ol 2-(1-Methanesulfonylcyclopropyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1803598-00-6
VCID: VC2968218
InChI: InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3
SMILES: CC(C)(C1(CC1)S(=O)(=O)C)O
Molecular Formula: C7H14O3S
Molecular Weight: 178.25 g/mol

2-(1-Methanesulfonylcyclopropyl)propan-2-ol

CAS No.: 1803598-00-6

Cat. No.: VC2968218

Molecular Formula: C7H14O3S

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methanesulfonylcyclopropyl)propan-2-ol - 1803598-00-6

Specification

CAS No. 1803598-00-6
Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
IUPAC Name 2-(1-methylsulfonylcyclopropyl)propan-2-ol
Standard InChI InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3
Standard InChI Key VLLDZBJCHOTBQA-UHFFFAOYSA-N
SMILES CC(C)(C1(CC1)S(=O)(=O)C)O
Canonical SMILES CC(C)(C1(CC1)S(=O)(=O)C)O

Introduction

Structural Information

2-(1-methanesulfonylcyclopropyl)propan-2-ol (C7H14O3S) features a distinct molecular architecture where a cyclopropane ring is substituted with both a methanesulfonyl group and a 2-propanol moiety at the same carbon position. The structural characteristics of this compound include:

  • Molecular Formula: C7H14O3S

  • SMILES: CC(C)(C1(CC1)S(=O)(=O)C)O

  • InChI: InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3

  • InChIKey: VLLDZBJCHOTBQA-UHFFFAOYSA-N

The compound contains a strained three-membered cyclopropane ring bearing a methanesulfonyl (mesyl) group. The tertiary alcohol functionality is provided by the 2-propanol group, creating a molecule with interesting stereochemical properties.

Physical and Spectroscopic Properties

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable insights into the physical properties of this compound. Predicted collision cross-section (CCS) values for various adducts highlight its behavior in different ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+179.07364145.8
[M+Na]+201.05558155.8
[M+NH4]+196.10018154.6
[M+K]+217.02952150.4
[M-H]-177.05908151.2
[M+Na-2H]-199.04103152.5
[M]+178.06581150.4
[M]-178.06691150.4

Anticipated Spectroscopic Features

Based on its structural components, 2-(1-methanesulfonylcyclopropyl)propan-2-ol would likely exhibit characteristic spectroscopic patterns:

  • IR spectroscopy: Strong absorption bands for the S=O stretching vibrations of the methanesulfonyl group (approximately 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and O-H stretching of the tertiary alcohol (3400-3500 cm⁻¹).

  • ¹H NMR: Distinctive signals for the methyl groups of the propan-2-ol moiety (δ ~1.2-1.4 ppm), methyl protons of the methanesulfonyl group (δ ~3.0 ppm), and the cyclopropyl ring protons (typically δ ~0.8-1.5 ppm).

Chemical Reactivity

The reactivity of 2-(1-methanesulfonylcyclopropyl)propan-2-ol is influenced by its three key functional groups, each contributing unique chemical properties:

Cyclopropane Ring Reactions

The cyclopropane moiety introduces strain and reactivity to the molecule. Research indicates that "cyclopropanes are among the most studied functionalities in organic synthesis and medicinal chemistry" . The ring strain in cyclopropanes makes them prone to ring-opening reactions and rearrangements under appropriate conditions.

Methanesulfonyl Group Reactivity

The methanesulfonyl group serves as an excellent leaving group in organic transformations. Methanesulfonates are valued intermediates in:

  • Substitution reactions

  • Elimination reactions

  • Reduction processes

  • Rearrangement reactions

When treated with a Lewis acid, methanesulfonates can undergo facile Beckmann rearrangement , suggesting potential synthetic applications for 2-(1-methanesulfonylcyclopropyl)propan-2-ol in complex transformations.

Tertiary Alcohol Functionality

The tertiary alcohol group provides opportunities for further functionalization. Tertiary alcohols can undergo:

  • Dehydration to form alkenes

  • Oxidation reactions

  • Esterification

  • Formation of ethers

Structural Analogues and Related Compounds

Several structurally related compounds provide context for understanding 2-(1-methanesulfonylcyclopropyl)propan-2-ol:

Cyclopropyl Alcohols

Simpler analogues include:

  • 2-Cyclopropyl-2-propanol (C6H12O): A structural relative lacking the methanesulfonyl group, with the molecular formula C6H12O and CAS number 930-39-2 .

  • 1-Cyclopropylpropan-2-ol (C6H12O): A constitutional isomer with different positioning of the cyclopropyl and hydroxyl groups (CAS: 18729-47-0) .

  • 1-Cyclopentyl-3-cyclopropyl-2-methylpropan-2-ol (C12H22O): A more complex cyclopropyl-containing tertiary alcohol with additional substituents .

Cyclopropane Derivatives in Medicinal Chemistry

Cyclopropane-containing compounds have demonstrated significant bioactivity:

"The alkynylcyclopropane unit can be found in the structure of commercial drugs such as efavirenz, an antiretroviral medication used to treat and prevent HIV. Remarkably, this structural motif was also discovered in some naturally occurring compounds, such as the callipeltoside family of highly bioactive products" .

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